molecular formula C10H11N3O B13958929 2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile

2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile

Cat. No.: B13958929
M. Wt: 189.21 g/mol
InChI Key: IHONUJXKKAGAIE-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H11N3O It is a derivative of nicotinonitrile, featuring a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile typically involves the reaction of nicotinonitrile with a hydroxypyrrolidine derivative. One common method involves the use of a base-catalyzed reaction where nicotinonitrile is reacted with 3-hydroxypyrrolidine under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key cellular signaling pathways. For example, it has been shown to bind to the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting its role in modulating these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile is unique due to its hydroxypyrrolidine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13/h1-2,4,9,14H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHONUJXKKAGAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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